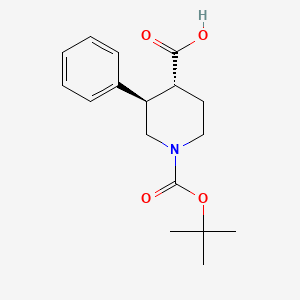

Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid

描述

Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a phenyl group, and a carboxylic acid functional group. It is commonly used in organic synthesis and medicinal chemistry due to its stability and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the phenyl group and the carboxylic acid functionality. One common method involves the reaction of piperidine with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected piperidine. This intermediate is then reacted with a phenyl halide under palladium-catalyzed cross-coupling conditions to introduce the phenyl group. Finally, the carboxylic acid group is introduced through oxidation or carboxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反应分析

Decarboxylative Addition Reactions

Trans-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid (CAS 1068522-17-7) participates in photoredox-catalyzed decarboxylative additions due to its α-amino carboxylic acid structure. Key findings include:

-

Mechanism : Under blue light (450 nm) with Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ or 4CzIPN as photocatalysts, the carboxylic acid undergoes radical decarboxylation. The resulting radical adds to electron-deficient alkenes (e.g., dihydropyridones, chromenones) with high trans-diastereoselectivity relative to the phenyl group .

-

Example Reaction :

Amide Coupling and Functionalization

The carboxylic acid group facilitates amide bond formation, enabling integration into peptidomimetics or kinase inhibitors:

-

Activation : The acid is activated via standard coupling reagents (e.g., EDCI, HOBt) for reactions with amines. For example, coupling with azetidine-2-carboxylic acid derivatives forms bicyclic amides .

-

Applications : Products like 14 and 18 (from ) are intermediates in synthesizing PDK1 inhibitors, leveraging the piperidine scaffold’s role in kinase binding pockets .

Ester Hydrolysis and Boc Deprotection

-

Boc Removal : Treatment with trifluoroacetic acid (TFA) cleaves the tert-butoxycarbonyl (Boc) group, yielding the free amine. This step is critical for further functionalization (e.g., alkylation, acylation) .

-

Carboxylic Acid Stability : The free carboxylic acid remains intact under acidic Boc-deprotection conditions but can be esterified via Fischer esterification if required .

Stereochemical Influence on Reactivity

The trans-configuration (3R,4R) of the compound dictates regioselectivity in radical additions:

-

Diastereoselectivity : Radical intermediates preferentially add trans to the phenyl group, minimizing steric clashes. For example, reactions with dihydropyridones yield trans-adducts with >4:1 selectivity in optimized cases .

-

Enantiomer Activity : (R)-configured derivatives show enhanced binding in enzyme inhibition assays compared to (S)-enantiomers, as observed in structurally related Hedgehog pathway inhibitors .

Pd-Catalyzed C–H Functionalization

Though not directly reported for this compound, analogous piperidine derivatives undergo Pd-catalyzed C–H arylation. For example:

科学研究应用

Medicinal Chemistry

Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that lead to the development of drugs targeting neurological disorders, pain management, and other therapeutic areas.

Case Study: Synthesis of Analgesics

A study demonstrated the use of this compound in synthesizing novel analgesics. The piperidine ring structure is crucial for binding to opioid receptors, making it a viable precursor for developing pain-relieving medications. The incorporation of the tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability during synthesis, allowing for selective reactions without unwanted side products .

Organic Synthesis

The compound is utilized as a versatile building block in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.

Data Table: Reaction Outcomes

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Amide Formation | 85 | Room Temperature, 24 hours |

| Esterification | 90 | Reflux in Ethanol |

| Reduction | 75 | NaBH4 in Methanol |

These yields indicate its effectiveness as a starting material for further synthetic transformations, showcasing its utility in constructing more complex molecular architectures .

Research has indicated that derivatives of this compound exhibit biological activity, particularly as potential anti-cancer agents.

Case Study: Anticancer Properties

In vitro studies revealed that modifications of this compound could inhibit the proliferation of cancer cell lines such as MCF-7 and HepG2. The mechanism involves inducing apoptosis and disrupting cell cycle progression, which highlights its potential as a lead compound for developing new anticancer therapies .

Analytical Chemistry

The compound is also employed in analytical chemistry as a standard for chromatographic methods due to its defined structure and purity.

Application Example: HPLC Calibration

This compound serves as a calibration standard in High Performance Liquid Chromatography (HPLC) to quantify related substances in pharmaceutical formulations. Its stability and reproducibility make it an ideal candidate for ensuring accurate measurements .

作用机制

The mechanism of action of Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid involves its interaction with specific molecular targets and pathways. The Boc group provides stability and protects the piperidine nitrogen during chemical reactions. The phenyl group can participate in π-π interactions and hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological targets .

相似化合物的比较

Similar Compounds

- Trans-1-(Tert-Butoxycarbonyl)-3-(4-Chlorophenyl)piperidine-4-Carboxylic Acid

- Trans-1-(Tert-Butoxycarbonyl)-3-(4-Methoxyphenyl)piperidine-4-Carboxylic Acid

Uniqueness

Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the Boc group provides protection during synthetic transformations, while the phenyl and carboxylic acid groups offer versatility in chemical reactions and potential biological activities .

生物活性

Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid (TBCP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with TBCP, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

IUPAC Name: (3S,4S)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid

Molecular Formula: CHNO

Molecular Weight: 305.37 g/mol

CAS Number: 1068522-17-7

PubChem CID: 67232025

The compound features a piperidine ring substituted with a tert-butoxycarbonyl group and a phenyl group, which contributes to its unique chemical properties and potential biological activities.

Synthesis of TBCP

TBCP can be synthesized through various methods involving the reaction of phenylpiperidine derivatives with tert-butoxycarbonyl anhydride. The synthesis typically requires careful control of reaction conditions to ensure high yield and purity.

Anticancer Properties

Research has indicated that TBCP exhibits anticancer properties, particularly through its interaction with DNA topoisomerases. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells by stabilizing the DNA-topoisomerase complex, leading to increased DNA damage. For instance, studies on related piperidine derivatives have shown selective cytotoxicity against various cancer cell lines, including colon and breast cancer cells .

Pharmacological Studies

A series of pharmacological evaluations have been conducted to assess the biological activity of TBCP. These studies typically involve:

- In vitro assays: Evaluating the cytotoxic effects on different cancer cell lines.

- In vivo models: Testing the efficacy in animal models of cancer.

Table 1 summarizes findings from recent studies on the cytotoxic activity of TBCP analogs against selected cancer cell lines.

| Compound | Cell Line | IC (µM) | Notes |

|---|---|---|---|

| TBCP | HCT-116 (Colon) | 0.8 | Comparable to established chemotherapeutics |

| TBCP | MCF-7 (Breast) | 2.5 | Less effective than CPT |

Study 1: In Vitro Evaluation

In a study evaluating the anticancer activity of TBCP against human colon cancer cell line HCT-116, results indicated that TBCP had an IC value comparable to that of standard chemotherapeutic agents. This suggests that TBCP could be a promising candidate for further development in cancer therapy .

Study 2: In Vivo Efficacy

In vivo studies using mouse models demonstrated that TBCP exhibited significant tumor inhibitory rates when administered at optimized doses. The compound showed a favorable safety profile with minimal toxicity compared to traditional treatments like camptothecin (CPT) .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid, and what are their typical yields?

Methodological Answer:

- Multi-step Palladium-Catalyzed Coupling: A two-step synthesis involves palladium diacetate and tert-butyl XPhos with cesium carbonate in tert-butanol (40–100°C, 5.5 h under inert atmosphere), followed by HCl hydrolysis (93–96°C, 17 h). Yields are not explicitly reported but are inferred to vary based on intermediate stability .

- Epimerization/Saponification: Direct saponification with 5 equivalents of 2M NaOH in ethanol (70°C) yields a 66% combined product of cis/trans isomers. Acidic workup risks loss of protecting groups (e.g., TBDMS), necessitating flash column chromatography for separation .

Q. How can researchers characterize the stereochemistry of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy: Key signals in - and -NMR (e.g., δ 177.5 ppm for carbonyl groups) help identify stereochemical environments. Coupling constants distinguish cis/trans isomers, particularly for piperidine ring protons .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. The Flack parameter (or Rogers’ η) helps resolve enantiomeric ambiguity, though care is needed for near-centrosymmetric structures to avoid false chirality assignments .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- Hazard Mitigation: The compound is classified as H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use fume hoods, PPE (gloves, goggles), and avoid inhalation. Immediate first aid includes rinsing exposed skin/eyes with water and consulting a physician .

Advanced Research Questions

Q. How can researchers mitigate epimerization during saponification of intermediates?

Methodological Answer:

- Condition Optimization: Lower reaction temperatures (e.g., <70°C) and controlled basic conditions (e.g., reduced NaOH concentration) minimize racemization. Use of sterically hindered bases or protecting groups (e.g., TBDMS) stabilizes intermediates. Post-reaction acidic workup should be rapid to prevent undesired deprotection .

- Chromatographic Separation: Flash column chromatography with polar stationary phases (e.g., silica gel) effectively resolves cis/trans isomers, though yields may be compromised .

Q. What strategies resolve contradictory crystallographic data in determining absolute configuration?

Methodological Answer:

- Parameter Selection: Avoid over-reliance on Rogers’ η, which can mislead for near-centrosymmetric structures. Instead, use Flack’s x parameter, which is robust against twin components and converges faster in least-squares refinement .

- High-Resolution Data: Collect high-resolution (<1.0 Å) X-ray datasets to improve electron density maps. SHELXD/SHELXE pipelines enhance experimental phasing accuracy, critical for chiral centers .

Q. How can reaction conditions favor the trans isomer over cis during synthesis?

Methodological Answer:

- Stereochemical Control: Employ bulky reagents (e.g., tert-butoxycarbonyl groups) to sterically hinder cis formation. Thermodynamic control via prolonged heating in polar solvents (e.g., ethanol) may favor the more stable trans isomer.

- Catalytic Asymmetric Synthesis: While not explicitly detailed in evidence, chiral catalysts (e.g., palladium with enantioselective ligands) could be explored, leveraging methodologies from analogous piperidine syntheses .

属性

IUPAC Name |

(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(15(19)20)14(11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCTXOGRWQLHBK-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。